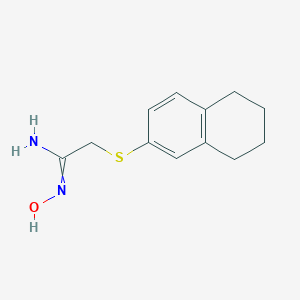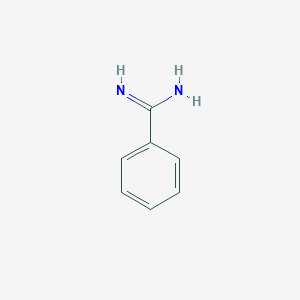![molecular formula C26H24ClNOS B374780 1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone](/img/structure/B374780.png)
1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the benzocbenzothiepin core : This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
- Introduction of the propyl-methylamino group : This step involves the alkylation of the benzocbenzothiepin core with a propyl halide, followed by the introduction of the methylamino group through a nucleophilic substitution reaction.
- Attachment of the chlorophenyl group : This can be accomplished through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzocbenzothiepin moiety, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Nitro or halogenated derivatives.
Scientific Research Applications
2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone has several applications in scientific research:
- Medicinal Chemistry : It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
- Materials Science : The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
- Biological Studies : It can be used as a probe to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds:
- 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-fluorophenyl)ethanone
- 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-bromophenyl)ethanone
Uniqueness: The uniqueness of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24ClNOS |
|---|---|
Molecular Weight |
434g/mol |
IUPAC Name |
2-[[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C26H24ClNOS/c1-28(17-25(29)19-12-14-21(27)15-13-19)16-6-10-23-22-8-3-2-7-20(22)18-30-26-11-5-4-9-24(23)26/h2-5,7-15H,6,16-18H2,1H3/b23-10- |
InChI Key |
VKQKHYFKXBMODB-RMORIDSASA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
CN(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether](/img/structure/B374697.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)
![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)



![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)


![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)


![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)
